2-(2-Phenylethoxy)adenosine

Vasodilation Adenosine A2 receptor Cardiovascular pharmacology

Researchers requiring selective A2A activation without A2B cross-reactivity face limited reliable tools. 2-(2-Phenylethoxy)adenosine (PEA) provides clear functional discrimination: robust cAMP stimulation in PC12 cells (A2A) with minimal activity in Jurkat cells (A2B). Its moderate potency (30-140× less than NECA) in vascular models enables nuanced A2B characterization. • EC50: 6.60 nM at human A2A • Benchmark EC25: 1259 nM in porcine coronary artery • SAR reference standard for 2-arylalkoxyadenosine optimization programs.

Molecular Formula C18H21N5O5
Molecular Weight 387.4 g/mol
CAS No. 131865-79-7
Cat. No. B145407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethoxy)adenosine
CAS131865-79-7
Synonyms2-(2-phenylethoxy)adenosine
SHA 40
SHA-40
Molecular FormulaC18H21N5O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
InChIKeyLNJMSJMYTVMMGS-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylethoxy)adenosine (PEA) Overview


2-(2-Phenylethoxy)adenosine, also designated as PEA or SHA-40, is a C2-substituted adenosine analogue that functions as a potent and selective agonist for adenosine A2 receptors [1]. This compound is a key investigational tool in cardiovascular and receptor pharmacology research, particularly for dissecting the roles of A2A and A2B receptor subtypes [2]. It is a derivative of adenosine with a phenylethoxy group at the 2-position of the purine ring, and its chemical structure confers distinct pharmacological properties that differentiate it from other adenosine analogues [3].

Receptor Target
Adenosine A2A/A2B receptor tool compound
Functional Profile
Reported A2A-preferring cAMP response; weak A2B activity
Research Context
Cardiovascular and receptor pharmacology studies

Why PEA Cannot Be Simply Substituted


The 2-(2-phenylethoxy)adenosine (PEA) scaffold confers a unique pharmacological profile that is not interchangeable with other adenosine A2 receptor agonists like NECA, CGS21680, or simple adenosine. While all are adenosine receptor agonists, PEA demonstrates a distinct rank order of potency and selectivity across A2A and A2B receptor subtypes. For example, PEA is markedly less potent than NECA in certain vascular models but retains functional activity in cellular assays, indicating a different receptor interaction profile [1]. Furthermore, PEA's ability to discriminate between A2A and A2B receptors in functional cAMP assays sets it apart from more non-selective agonists, making it a critical tool for studying A2 receptor subtype-specific pharmacology [2]. Direct substitution with a more potent, but less selective, analogue can lead to misinterpretation of experimental results.

NECA Non-selective A2 agonist profile may activate A2B more broadly, differing from PEA's A2A-preferring response.
CGS21680 Higher vasorelaxation potency context in coronary models; direct substitution may not translate to comparable subtype-selective readouts.
General Receptor interaction profile may differ; experimental interpretation requires agonist-specific validation.

Comparative Evidence for PEA


Vasodilation Potency in Porcine Coronary Artery

In a direct comparative study using porcine coronary artery rings contracted with 30 mM KCl, 2-(2-phenylethoxy)adenosine (PEA) demonstrated an EC25 value of 1259 x 10^-9 mol/L. This potency is approximately 38.5-fold lower than the non-selective agonist NECA (EC25 = 51.4 x 10^-9 mol/L) and approximately 38.5-fold lower than the selective A2A agonist CGS21680 (EC25 = 32.7 x 10^-9 mol/L) [1]. This difference highlights that PEA is a less potent vasorelaxant in this model compared to these standard agonists.

Coronary EC25
PEA: 1259 × 10⁻⁹ M
NECA: 51.4 × 10⁻⁹ M
CGS21680: 32.7 × 10⁻⁹ M
Reported lower vasodilation potency; supports receptor-subtype dissection in vascular studies.
Porcine coronary artery, KCl-contracted.
Vasodilation Adenosine A2 receptor Cardiovascular pharmacology

A2A vs. A2B cAMP Selectivity in Cell Lines

A study comparing the functional activity of adenosine analogues in PC12 cells (predominantly A2A) and Jurkat cells (predominantly A2B) revealed that PEA (SHA-40) robustly stimulated cAMP accumulation in PC12 cells but had minimal to no effect in Jurkat cells. This contrasts with the non-selective agonist NECA, which was 30-fold more potent in PC12 cells than in Jurkat cells but still showed activity in both [1]. The EC50 values for PEA were not explicitly stated, but the functional discrimination between cell types is a key differentiator.

cAMP Selectivity
PEA: active in PC12 (A2A); minimal in Jurkat (A2B)
NECA: active in both cell types
Reported A2A-preferring functional response; enables A2A signaling isolation.
cAMP accumulation, rat PC12 and human Jurkat cells.
cAMP assay Receptor selectivity PC12 cells Jurkat cells

A2B Receptor Activity in Guinea Pig Aorta

In a study on guinea pig aorta relaxation, a model for adenosine A2B receptor function, PEA (a C2-ethoxyadenosine analogue) was found to be 30- to 140-fold less potent than the non-selective agonist NECA. The C2-amino-substituted analogues were even less potent, at 250- to 1000-fold less than NECA [1]. This data positions PEA as a moderately potent agonist in this A2B-rich tissue, distinct from both NECA and the much weaker amino-substituted analogues.

A2B Aorta Potency
PEA: 30–140× less potent than NECA
Moderate potency in A2B-rich tissue; supports A2B-mediated vasodilation characterization.
Guinea pig aorta relaxation model.
Adenosine A2B receptor Guinea pig aorta Vascular relaxation

Physicochemical Properties for Formulation

2-(2-Phenylethoxy)adenosine has a calculated XLogP3 of 1.2 and a topological polar surface area (TPSA) of 149 Ų [1]. While specific comparative data for analogues is limited, these values are typical for adenosine derivatives and are distinct from more polar analogues like NECA (which has a carboxamido group) and more lipophilic derivatives. This information is critical for designing dissolution and formulation protocols. The compound is available from commercial suppliers with a purity of not less than 98% (NLT 98%) .

Physicochemical
Data to verify
XLogP3: 1.2
TPSA: 149 Ų
Calculated lipophilicity and polarity; may support formulation solubility assessment.
Supplier-derived computed properties.
Physicochemical properties Formulation LogP

Optimal Applications for PEA


A2A vs. A2B Receptor Dissection in Cellular Models

PEA is an ideal tool for experiments requiring selective activation of A2A receptors without concomitant activation of A2B receptors. Its robust stimulation of cAMP in PC12 cells (A2A) and minimal activity in Jurkat cells (A2B) provides a clear functional discrimination, unlike non-selective agonists like NECA. This allows researchers to confidently attribute observed effects to A2A receptor signaling [1].

A2B Vasodilation in Isolated Tissue Models

In vascular pharmacology studies using guinea pig aorta, a model rich in A2B receptors, PEA's moderate potency (30- to 140-fold less than NECA) makes it a useful compound for characterizing A2B receptor function. Its activity in this model is distinct from its profile in A2A-dominant tissues, allowing for comparative studies of vascular reactivity [1].

Coronary Artery Vasodilation in Porcine Models

PEA serves as a reference agonist in porcine coronary artery relaxation assays, where its EC25 value of 1259 nM (1259 x 10^-9 mol/L) provides a benchmark for the potency of other 2-substituted adenosine analogues. Its ability to induce a biphasic relaxation response (EC25 of 1259 nM vs. EC75 of 8.16-22.86 µM) makes it a unique tool for studying complex, receptor-mediated vasorelaxation mechanisms [1].

SAR Studies for Adenosine Receptor Ligands

As a 2-arylalkoxyadenosine derivative, PEA is a critical comparator in SAR campaigns aimed at optimizing adenosine receptor agonists for potency, selectivity, and physicochemical properties. Its defined structure and functional profile serve as a baseline for evaluating new chemical entities in adenosine receptor drug discovery programs [1].

Application
Selection Property
Validation Focus
A2A/A2B receptor cellular studies
Reported A2A-preferring cAMP functional profile
Cell-type specific cAMP response verification
A2B-mediated vascular pharmacology
Moderate potency profile in A2B-rich tissue models
Tissue-specific relaxation response review
Coronary artery vasodilation studies
Reported vasorelaxation potency benchmark
Biphasic relaxation mechanism investigation
Adenosine receptor SAR campaigns
Defined 2-arylalkoxyadenosine scaffold
Comparator baseline for novel analogue evaluation

Technical Documentation Hub

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16 linked technical documents
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